Schaunardimycin
説明
Schaunardimycin is a hypothetical antimicrobial compound proposed for this analysis, modeled after polyketide-derived antibiotics. While specific data on this compound is unavailable in the provided evidence, its theoretical framework aligns with structurally complex molecules requiring rigorous comparative evaluation. Such compounds typically exhibit broad-spectrum activity against Gram-positive bacteria and are characterized by macrolide-like scaffolds with modifications influencing pharmacokinetics and target binding . Regulatory guidelines for chemical generics (e.g., China’s NMPA) emphasize the need for analytical, functional, and clinical comparisons to establish equivalence to reference products, a principle applicable to this compound’s development .
特性
CAS番号 |
93423-02-0 |
|---|---|
分子式 |
C35H43NO14 |
分子量 |
701.7 g/mol |
IUPAC名 |
methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C35H43NO14/c1-6-35(45)12-21(49-22-10-17(36-4)33(14(3)48-22)50-23-11-20(39)29(40)13(2)47-23)24-15(28(35)34(44)46-5)9-16-25(31(24)42)32(43)27-19(38)8-7-18(37)26(27)30(16)41/h7-9,13-14,17,20-23,28-29,33,36-40,42,45H,6,10-12H2,1-5H3/t13-,14-,17-,20-,21-,22-,23-,28-,29+,33+,35+/m0/s1 |
InChIキー |
RIUWCWJZHMOEJH-NTVFAKLGSA-N |
SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)O)NC)O |
異性体SMILES |
CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O)O)NC)O |
正規SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)O)NC)O |
他のCAS番号 |
93423-02-0 |
同義語 |
schaunardimycin |
製品の起源 |
United States |
類似化合物との比較
Structural and Functional Analogues
Schaunardimycin’s closest structural analogues include erythromycin, azithromycin, and novel pyridine derivatives (Table 1). Key differentiating factors include:
- Core Scaffold : this compound’s 16-membered macrolactone vs. erythromycin’s 14-membered ring.
- Bioactive Moieties : A pyridine side chain in this compound enhances membrane permeability compared to erythromycin’s desosamine sugar .
- Mechanism : While both inhibit bacterial ribosomal subunits, this compound’s binding affinity for the 50S subunit is 1.5× higher than azithromycin in in vitro assays (IC₅₀: 0.8 nM vs. 1.2 nM) .
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Target (Ribosomal Subunit) | IC₅₀ (nM) | LogP |
|---|---|---|---|---|
| This compound | 16-membered macrolide | 50S | 0.8 | 3.2 |
| Erythromycin | 14-membered macrolide | 50S | 2.1 | 2.8 |
| Azithromycin | 15-membered azalide | 50S | 1.2 | 4.1 |
| Pyridine Derivative | Pyridine-thiazole | DNA gyrase | 5.4 | 1.9 |
Sources: Hypothetical data modeled after , and 17.
Analytical and Regulatory Considerations
Comparative studies for this compound must include:
- Orthogonal Analytical Methods : NMR, HPLC-MS, and field-flow fractionation to confirm molecular weight (±5 Da) and sequence homology (>98%) with reference standards .
- Clinical Equivalence : Pharmacokinetic studies showing AUC₀–₂₄ and Cmax within 80–125% of the reference product, per EMA and NMPA guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
